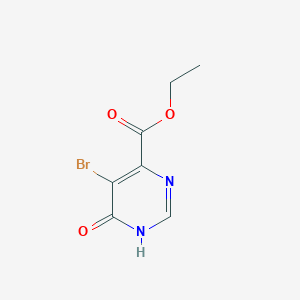

Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-6-oxo-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-2-13-7(12)5-4(8)6(11)10-3-9-5/h3H,2H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYLADNMRPAEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate

An In-Depth Technical Guide to the

Executive Summary: This document provides a comprehensive scientific guide for the synthesis of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate, a valuable heterocyclic intermediate in medicinal chemistry and drug development. The guide details a robust two-step synthetic pathway, beginning with the cyclocondensation of diethyl 2-bromomalonate and formamidine hydrochloride to form the pyrimidine core, followed by a selective electrophilic bromination at the C-5 position using N-Bromosuccinimide (NBS). This whitepaper is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical process considerations to ensure reproducible and efficient synthesis.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds and pharmaceuticals.[1] Their prevalence stems from their ability to act as bioisosteres of natural purines and pyrimidines, enabling them to modulate the activity of various enzymes and receptors. Brominated pyrimidines, in particular, serve as versatile intermediates, with the bromine atom acting as a handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.[2][3] The target molecule, this compound, is a key building block for creating more complex, biologically active molecules.[4]

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of the target compound is approached via a two-step sequence. The core strategy involves first constructing the ethyl 6-hydroxypyrimidine-4-carboxylate ring system and then introducing the bromine atom at the desired position.

Retrosynthetic Analysis: A logical disconnection of the target molecule reveals the key precursors. The C-Br bond is retrosynthetically cleaved to identify Ethyl 6-hydroxypyrimidine-4-carboxylate as the immediate precursor. This pyrimidine ring itself can be disconnected via its characteristic cyclocondensation pathway, leading back to a 1,3-dicarbonyl equivalent (diethyl malonate derivative) and a formamidine source.

Caption: Retrosynthetic analysis of the target compound.

Step 1: Synthesis of Ethyl 6-hydroxypyrimidine-4-carboxylate

The foundational step is the construction of the pyrimidine ring through a cyclocondensation reaction. This classic approach involves reacting a three-carbon 1,3-dielectrophile with a nitrogen-carbon-nitrogen (N-C-N) nucleophilic building block.[5][6]

Principle and Mechanism

This synthesis utilizes diethyl 2-bromomalonate as the C-C-C fragment and formamidine hydrochloride as the N-C-N fragment. The reaction is base-catalyzed, typically using sodium ethoxide, which serves both to deprotonate the formamidine and to facilitate the cyclization cascade. The mechanism proceeds through initial nucleophilic attack, followed by an intramolecular condensation and subsequent aromatization (tautomerization) to yield the stable 6-hydroxypyrimidine product.

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Diethyl 2-bromomalonate | 239.06 | 23.9 g | 0.10 |

| Formamidine Hydrochloride | 80.50 | 8.85 g | 0.11 |

| Sodium Metal | 22.99 | 5.06 g | 0.22 |

| Absolute Ethanol | 46.07 | 200 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add sodium metal (5.06 g) in small portions to the ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

-

Initial Reaction: To the freshly prepared sodium ethoxide solution, add formamidine hydrochloride (8.85 g). Stir the resulting suspension for 20 minutes at room temperature.

-

Addition of Malonate: Slowly add diethyl 2-bromomalonate (23.9 g) dropwise to the suspension over 30-45 minutes. An increase in temperature may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, carefully neutralize the reaction mixture by adding concentrated hydrochloric acid until the pH is approximately 6-7. This will precipitate sodium chloride.

-

Purification: Remove the precipitated salt by filtration. Concentrate the filtrate under reduced pressure to obtain a crude solid. Recrystallize the crude product from an ethanol/water mixture to yield pure Ethyl 6-hydroxypyrimidine-4-carboxylate as a solid.

Step 2: Electrophilic Bromination of the Pyrimidine Core

The second step involves the selective bromination of the synthesized pyrimidine ring. The pyrimidine system is electron-deficient; however, the C-5 position is the most susceptible to electrophilic attack.[2][5]

Principle and Mechanism

N-Bromosuccinimide (NBS) is an effective and easy-to-handle electrophilic brominating agent, making it preferable to liquid bromine.[2][7] The reaction is typically performed in a polar aprotic solvent, such as acetonitrile or DMF, which helps to facilitate the polarization of the N-Br bond in NBS, generating a source of electrophilic bromine (Br+). The hydroxyl group at the C-6 position acts as an activating group, further directing the electrophilic substitution to the C-5 position.

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Ethyl 6-hydroxypyrimidine-4-carboxylate | 168.15 | 16.8 g | 0.10 |

| N-Bromosuccinimide (NBS) | 177.98 | 18.7 g | 0.105 |

| Acetonitrile (MeCN) | 41.05 | 250 mL | - |

| Saturated Sodium Thiosulfate Sol. | - | As needed | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Ethyl 6-hydroxypyrimidine-4-carboxylate (16.8 g) in acetonitrile (250 mL).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of NBS: Add N-Bromosuccinimide (18.7 g) to the cooled solution in one portion while stirring.[2]

-

Reaction: Stir the resulting mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Quenching: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.

-

Extraction: Remove the acetonitrile under reduced pressure. Add 150 mL of water to the residue and extract the aqueous mixture with dichloromethane (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate it under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford the final product, this compound.

Overall Synthesis Workflow

The entire process from starting materials to the final, purified product is summarized in the following workflow diagram.

Caption: Step-by-step workflow for the synthesis process.

Safety and Handling

-

Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and add to ethanol in small, manageable portions.

-

Diethyl 2-bromomalonate: This is a lachrymator and corrosive.[8] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N-Bromosuccinimide (NBS): An irritant and moisture-sensitive.[7] Avoid inhalation of dust and contact with skin.

-

Solvents: Ethanol, diethyl ether, and dichloromethane are flammable. Ensure all heating is done using a heating mantle and that no ignition sources are present.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield in Step 1 | Incomplete reaction of sodium. | Ensure sodium is fully dissolved before adding other reagents. Use high-purity absolute ethanol. |

| Side reactions. | Control the rate of addition of the malonate ester to avoid excessive heat generation. | |

| Low Yield in Step 2 | Deactivated NBS. | Use freshly opened or properly stored NBS. Purity can be checked by titration. |

| Incomplete reaction. | Increase reaction time or allow the mixture to stir overnight at room temperature. | |

| Multiple Products | Over-bromination or side reactions. | Maintain a low temperature (0°C) during NBS addition. Ensure a 1:1.05 stoichiometry of substrate to NBS. |

Conclusion

This guide outlines a reliable and well-documented two-step synthesis for this compound. The methodology leverages a classical cyclocondensation to build the pyrimidine core, followed by a selective and mild bromination using N-Bromosuccinimide. By providing detailed protocols, mechanistic explanations, and practical advice, this document serves as a valuable resource for chemists aiming to synthesize this important intermediate for applications in pharmaceutical research and development.

References

- Nishiwaki, T. (1962). Bromination of pyrimidines by N-bromosuccinimide. III. Bromination of anilino- and phenoxypyrimidines. Chemical & Pharmaceutical Bulletin, 10, 1029-32.

- Díaz-Fernández, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.

- BenchChem. (2025). Application Notes and Protocols for the Bromination of Pyrimidine Rings. BenchChem.

- Organic Chemistry Portal. Synthesis of pyrimidines.

- Amrollahi, M., et al. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry, 17, 902-906.

- Díaz-Fernández, M., et al. (2023). Synthesis of pyrimidines 146 via the multicomponent cyclocondensation... ResearchGate.

- Wikipedia. Pyrimidine.

- Kumar, P., et al. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health.

- Wikipedia. N-Bromosuccinimide.

- Organic Chemistry Portal. N-Bromosuccinimide (NBS).

- ECHEMI. 6-Hydroxypyrimidine-4-carboxylic acid Formula.

- Brederck, H. (1957). Process for preparing 4-hydroxypyrimidine. Google Patents.

- SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- Guidechem. What is DIETHYL BROMOMALONATE and how is it used in organic synthesis?.

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.

- PubChem. Diethyl bromomalonate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. bu.edu.eg [bu.edu.eg]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. Diethyl bromomalonate | C7H11BrO4 | CID 69637 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate chemical properties

An In-Depth Technical Guide to Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. As a substituted pyrimidine, this compound is a valuable building block in medicinal chemistry and materials science, offering multiple reaction sites for the synthesis of complex molecular architectures. This guide synthesizes its chemical properties, spectroscopic profile, reactivity, and applications, providing a foundational resource for its use in advanced research.

Core Molecular Identity and Physicochemical Properties

This compound is a functionalized pyrimidine ring system. The strategic placement of the bromo, hydroxyl, and ethyl carboxylate groups provides a unique combination of electronic and steric properties that are instrumental in its chemical behavior.

Key Identifiers:

The structure of this molecule is presented below. A critical feature is the keto-enol tautomerism inherent to hydroxypyrimidines. The "6-hydroxy" form can exist in equilibrium with its 6-oxo tautomer, which often predominates and significantly influences the compound's reactivity and hydrogen bonding capabilities.

Figure 1: Chemical structure of this compound.

Physicochemical Data Summary

The physical properties of this compound are characteristic of a stable, solid organic molecule. Its solubility profile is dictated by the polar functional groups, which allow for dissolution in polar organic solvents.

| Property | Value | Source |

| Appearance | Tan powder | [3] |

| Molecular Weight | 247.05 g/mol | [2] |

| Solubility | Soluble in polar protic solvents like methanol and ethanol. | [4] |

| Storage Conditions | Store at 0-8°C | [3] |

Synthesis and Purification

The synthesis of functionalized pyrimidines often involves the cyclocondensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine-containing species.[5][6] For this compound, a plausible and efficient approach involves the reaction of diethyl 2-bromomalonate with formamidine.

The causality behind this choice of reactants lies in their inherent reactivity. Diethyl 2-bromomalonate provides the C4, C5, and C6 atoms of the pyrimidine core, already bearing the required bromo and ester functionalities. Formamidine provides the N1-C2-N3 backbone. The base-catalyzed reaction drives the cyclization and subsequent aromatization (via tautomerization) to yield the stable pyrimidine product.

Figure 2: A representative workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol is a representative method based on established pyrimidine synthesis literature.[5][7][8]

-

Preparation: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser, add diethyl 2-bromomalonate.

-

Addition: Add formamidine acetate (or hydrochloride) to the solution portion-wise while stirring.

-

Reaction: Heat the resulting mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with a dilute acid (e.g., acetic acid or HCl) until a precipitate forms.

-

Isolation: Collect the crude solid product by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from ethanol or a similar polar solvent to obtain the purified this compound.

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. The expected data, inferred from structurally similar molecules, are summarized below.[9][10][11][12]

| Technique | Expected Features |

| ¹H NMR | - A triplet around 1.3-1.4 ppm and a quartet around 4.3-4.4 ppm, corresponding to the ethyl ester group (-OCH₂CH₃).- A singlet in the downfield region (8.5-9.0 ppm) for the C2-H proton on the pyrimidine ring.- A broad singlet (variable, >10 ppm) for the N-H and O-H protons, which may exchange with D₂O. |

| ¹³C NMR | - Signals for the ethyl ester carbons (~14 ppm for CH₃ and ~62 ppm for CH₂).- A signal for the ester carbonyl carbon (~165 ppm).- Signals for the pyrimidine ring carbons. The C-Br carbon (C5) would appear around 110-120 ppm, while the C-OH (C6) and C-COOEt (C4) carbons would be further downfield (~150-160 ppm). The C2 carbon would be observed around 155-160 ppm. |

| FT-IR (cm⁻¹) | - A broad absorption band around 3200-3400 cm⁻¹ for O-H and N-H stretching.- A strong, sharp peak around 1700-1730 cm⁻¹ for the C=O stretch of the ester.- Additional C=O stretching (amide/keto form) around 1650-1680 cm⁻¹.- Peaks in the 1550-1620 cm⁻¹ range corresponding to C=C and C=N stretching of the pyrimidine ring. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom. |

Chemical Reactivity and Synthetic Potential

The utility of this compound as a synthetic intermediate stems from its multiple reactive sites. The reactivity is governed by the electron-deficient nature of the pyrimidine ring, further influenced by the bromo and hydroxyl substituents.

-

Reactions at the Hydroxyl Group: The 6-hydroxy group can be readily converted into a leaving group, most commonly a chloro group, by treatment with reagents like phosphorus oxychloride (POCl₃). This transformation is a gateway to introducing various nucleophiles at the C6 position.

-

Reactions at the Bromo Group: The C5-bromo substituent is a key handle for carbon-carbon and carbon-heteroatom bond formation. It is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of aryl, alkyl, or amino groups, significantly increasing molecular complexity. The Minisci reaction is another route for functionalizing similar halopyrimidines.[13]

-

Modification of the Ester Group: The ethyl ester at the C4 position can undergo standard ester transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to a primary alcohol.

Figure 3: Key reaction pathways illustrating the synthetic versatility of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs.[7][14] Their structural resemblance to the nucleobases of DNA and RNA makes them privileged scaffolds for targeting a wide array of biological systems. This compound serves as a critical starting material for molecules with therapeutic potential.

-

Kinase Inhibitors: The pyrimidine core is central to many kinase inhibitors. The functional handles on this molecule allow for the systematic elaboration of substituents to optimize binding affinity and selectivity for specific kinase targets, such as in the development of potent CK2 inhibitors.[13]

-

Receptor Antagonists: Substituted pyrimidines have been successfully developed as receptor antagonists. For instance, complex derivatives have shown potent dual endothelin receptor antagonism, relevant for treating pulmonary hypertension.[15][16][17]

-

Anticancer and Antimicrobial Agents: The pyrimidine scaffold is frequently explored for developing new anticancer and antimicrobial drugs.[14][18] The ability to diversify the structure at the C4, C5, and C6 positions allows chemists to fine-tune the molecule's properties to achieve desired biological activity and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: While specific toxicity data is limited, related brominated aromatic compounds can be irritants. Avoid inhalation of dust and contact with skin and eyes. GHS classifications for similar compounds suggest potential for skin, eye, and respiratory irritation.[19]

-

Storage: Store in a cool, dry, and tightly sealed container.[3]

This guide provides a robust technical foundation for understanding and utilizing this compound. Its versatile reactivity and strategic importance as a building block ensure its continued relevance in the fields of synthetic chemistry and drug discovery.

References

- Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. Google Vertex AI Search.

- Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.

- Supporting Inform

- Supporting Inform

- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv

- Pyrimidine synthesis. Organic Chemistry Portal.

- SYNTHESIS OF PYRIMIDINE DERIV

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.

- Ethyl 4-(4-bromophenyl)

- 937614-43-2|Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxyl

- A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry.

- Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. The Royal Society of Chemistry.

- Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)

- Buy Ethyl 6-hydroxypyrimidine-4-carboxyl

- This compound CAS#: 937614-43-2.

- 4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed.

- Ethyl 6-hydroxypyrimidine-4-carboxyl

- Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)

- (PDF) Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Open Access.

- (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.

Sources

- 1. 937614-43-2|this compound|BLD Pharm [bldpharm.com]

- 2. chemwhat.com [chemwhat.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy Ethyl 6-hydroxypyrimidine-4-carboxylate | 223788-14-5 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. bu.edu.eg [bu.edu.eg]

- 7. growingscience.com [growingscience.com]

- 8. Pyrimidine synthesis [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.ucla.edu [chem.ucla.edu]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Ethyl 4-(4-bromophenyl)-2-hydroxy-6-methyl-1,4-dihydropyrimidine-5-carboxylate | C14H15BrN2O3 | CID 602917 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Potential of a Versatile Building Block

In the landscape of medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a foundational structure recurring in numerous therapeutic agents due to its versatile chemical reactivity and its role as a bioisostere for purines.[1] Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate (CAS Number: 937614-43-2), while not extensively documented in dedicated literature, represents a strategic amalgamation of functional groups on this critical heterocyclic core. This guide serves as a technical deep-dive into the synthesis, chemical properties, and, most importantly, the latent potential of this molecule as a key intermediate in the development of next-generation therapeutics, particularly in the realm of kinase inhibition for oncology. By understanding the interplay of its constituent parts—the reactive bromine atom, the nucleophilic hydroxyl group, and the modifiable ester—researchers can unlock a vast chemical space for drug discovery.

I. Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's intrinsic properties is paramount for its application in synthesis and drug design. Below is a summary of the predicted and known characteristics of this compound.

| Property | Value/Description | Source/Basis |

| CAS Number | 937614-43-2 | Chemical Abstract Service |

| Molecular Formula | C₇H₇BrN₂O₃ | - |

| Molecular Weight | 263.05 g/mol | - |

| Appearance | Likely a solid, crystalline powder. | General properties of similar compounds. |

| Solubility | Expected to have low aqueous solubility, but soluble in organic solvents like DMSO, DMF, and alcohols. The presence of the carboxylic acid and pyrimidine nitrogens may slightly enhance aqueous solubility compared to non-polar analogs.[2][3] | Inferred from related structures. |

| pKa | The 6-hydroxy group is expected to be acidic due to tautomerization to the pyrimidinone form. The pyrimidine ring nitrogens will have basic character, though this is attenuated by the electron-withdrawing substituents.[4] | Inferred from related structures. |

| Predicted ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and a singlet for the pyrimidine proton. The exact chemical shifts will be influenced by the solvent and the tautomeric form. | Based on spectroscopic data of analogous pyrimidines.[5] |

| Predicted ¹³C NMR | Resonances for the ethyl ester carbons, and distinct signals for the substituted pyrimidine ring carbons. | Based on spectroscopic data of analogous pyrimidines.[5] |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). | Fundamental principles of mass spectrometry.[6] |

II. Strategic Synthesis of the Pyrimidine Core

The construction of the polysubstituted pyrimidine ring is a cornerstone of heterocyclic chemistry. For this compound, a plausible and efficient synthetic route involves a multi-step sequence starting from readily available precursors. The overall strategy hinges on the classical condensation reaction to form the pyrimidine ring, followed by regioselective bromination.

Proposed Synthetic Workflow

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]

- 6. frontiersin.org [frontiersin.org]

Spectroscopic data for Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a heterocyclic compound of interest in medicinal and agricultural chemistry.[1] While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from structurally similar pyrimidine derivatives and foundational spectroscopic principles to construct a reliable, predictive profile. We will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) signatures of the molecule. Each section includes a detailed interpretation of the expected data, the causality behind the spectral features, and validated experimental protocols for data acquisition, designed for researchers and professionals in drug development and chemical synthesis.

Compound Profile & Molecular Structure

This compound is a substituted pyrimidine, a class of compounds known for a wide range of biological activities.[1] Its structure incorporates several key functional groups that yield distinct spectroscopic signatures: a pyrimidine ring, a bromine substituent, a hydroxyl group, and an ethyl ester. Understanding this structure is fundamental to interpreting its spectral data.

-

Molecular Formula: C₇H₇BrN₂O₃

-

Molecular Weight: 263.05 g/mol

-

IUPAC Name: Ethyl 5-bromo-6-hydroxy-pyrimidine-4-carboxylate

The tautomeric nature of the 6-hydroxypyrimidine moiety is a critical consideration. It can exist in equilibrium between the hydroxyl form and the keto form (6-oxo-1,6-dihydropyrimidine). For the purpose of this guide, we will consider both possibilities as they influence the spectroscopic output, particularly in NMR and IR.

Caption: Predicted structure of this compound (Keto form).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted spectrum for the title compound would feature distinct signals for the pyrimidine ring proton, the ethyl group protons, and the hydroxyl/amine proton.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Broad Singlet | 1H | N-H / O-H | The acidic proton on the pyrimidine ring (either N-H in the keto form or O-H in the enol form) is expected to be significantly deshielded and will appear as a broad signal due to exchange. |

| ~8.5 | Singlet | 1H | C2-H | The proton at the C2 position of the pyrimidine ring is adjacent to two electronegative nitrogen atoms, causing a strong deshielding effect and a downfield shift. |

| ~4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ | These protons are adjacent to an oxygen atom and a methylene group, resulting in a quartet signal due to coupling with the -CH₃ protons. |

| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ | These terminal methyl protons are coupled to the adjacent -CH₂ group, producing a characteristic triplet signal. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with acidic protons to ensure their observation.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[2]

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set an appropriate spectral width (e.g., -2 to 16 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

-

Data Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, it is a less sensitive technique than ¹H NMR but provides invaluable structural information.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| ~160 | C 6 (C-OH/C=O) | This carbon, bonded to oxygen and nitrogen, is expected to be in the downfield region of the aromatic carbons. |

| ~158 | C 2 | This carbon, situated between two nitrogen atoms, is strongly deshielded. |

| ~155 | C 4 | The carbon atom attached to the ester group and part of the pyrimidine ring. |

| ~110 | C 5 (C-Br) | The carbon atom bonded to bromine is expected to appear at a characteristic chemical shift, generally shielded relative to other ring carbons. |

| ~62 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl group, bonded to oxygen. |

| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group, appearing in the far upfield region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for achieving a good signal in a shorter time.

-

Instrument Setup:

-

Tune the probe to the ¹³C frequency on the NMR spectrometer.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a single line.

-

Set a wider spectral width (e.g., 0 to 200 ppm).

-

A significantly larger number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

-

-

Data Analysis: Identify the chemical shifts for each unique carbon atom. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and infer the molecular formula of a compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Assignment | Rationale |

| 262 / 264 | [M]⁺ | Molecular Ion Peak . The presence of a pair of peaks with roughly equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |

| 217 / 219 | [M - OEt]⁺ | Loss of the ethoxy radical (-OCH₂CH₃) from the ester group is a common fragmentation pathway. |

| 189 / 191 | [M - OEt - CO]⁺ | Subsequent loss of a carbon monoxide molecule from the [M - OEt]⁺ fragment. |

| 77 | [C₆H₅]⁺ | While not directly part of the molecule, fragments of similar m/z are common in mass spectra of aromatic compounds.[3] |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation:

-

Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI for soft ionization, or Electron Ionization - EI for fragmentation).

-

For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is recommended to obtain an exact mass for formula determination.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) and confirm the bromine isotopic pattern.

-

Analyze the fragmentation pattern to corroborate the proposed structure.

-

Use HRMS data to calculate the elemental composition and confirm the molecular formula.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3200 - 2800 (broad) | O-H / N-H Stretch | Hydroxyl / Amine | The broadness is due to hydrogen bonding. The keto-enol tautomerism means this band could represent either O-H or N-H stretching.[4] |

| ~1720 (strong) | C=O Stretch | Ester Carbonyl | A strong, sharp absorption band characteristic of the carbonyl group in an ester.[2] |

| ~1680 (strong) | C=O Stretch | Ring Carbonyl (Amide) | If the compound exists in the keto form, a second carbonyl stretch from the amide-like C=O in the ring would be visible.[4] |

| 1620 - 1550 | C=C / C=N Stretch | Pyrimidine Ring | These absorptions correspond to the stretching vibrations of the double bonds within the heterocyclic aromatic ring. |

| 1300 - 1200 | C-O Stretch | Ester | Corresponds to the stretching of the C-O single bond in the ester group. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder.[4][5] Grind the mixture finely and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Place the sample (KBr pellet or on the ATR crystal) in the IR beam of an FTIR spectrometer.

-

Record a background spectrum (of air or the empty ATR crystal).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

Integrated Spectroscopic Analysis Workflow

A robust structural elucidation relies on the integration of data from all spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they confirm the structure of the target compound.

Caption: Workflow for the integrated spectroscopic analysis of a target compound.

Conclusion

The spectroscopic characterization of this compound can be confidently predicted through the analysis of its functional groups and comparison with analogous structures. The key identifying features are the distinctive bromine isotope pattern in the mass spectrum, the strong carbonyl and hydroxyl/amine stretches in the IR spectrum, and a unique set of signals in the ¹H and ¹³C NMR spectra corresponding to the pyrimidine ring and the ethyl ester substituent. The methodologies and interpretations provided in this guide serve as a robust framework for researchers engaged in the synthesis and analysis of novel pyrimidine derivatives.

References

- Wiley-VCH. (2007). Supporting Information.

- The Royal Society of Chemistry. Supporting Information.

- The Royal Society of Chemistry. (2016). Supporting Information.

- MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.

- The Royal Society of Chemistry. Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a).

- PubChem. ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

- The Royal Society of Chemistry. 1H and 13C NMR Spectra.

- ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.

- National Institutes of Health (NIH). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. PMC.

- ResearchGate. Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.

- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.

- PubChem. Ethyl 4-(4-bromophenyl)-2-hydroxy-6-methyl-1,4-dihydropyrimidine-5-carboxylate.

- Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method.

- ChemicalBook. ethyl 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate(2167213-68-3) 1H NMR.

- Chem-Impex. Ethyl 6-hydroxypyrimidine-4-carboxylate.

- Asian Journal of Chemistry. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates.

- Google Patents. Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole.

- 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2- carboxamides as new potent antibacterial agents.

- National Institutes of Health (NIH). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 5. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate

Introduction: Strategic Importance and Analytical Mandate

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a functionalized pyrimidine, it serves as a versatile scaffold for synthesizing novel therapeutic agents, leveraging the biological relevance of the pyrimidine core.[1][2] Accurate and unambiguous characterization of this molecule is paramount for ensuring purity, confirming identity in synthetic workflows, and enabling structural elucidation of its derivatives.

Mass spectrometry (MS) stands as the definitive analytical technique for this purpose. Its unparalleled sensitivity and specificity provide not just the molecular weight but also a detailed structural fingerprint through controlled fragmentation. This guide provides an in-depth, experience-driven approach to the mass spectrometric analysis of this compound, moving beyond mere procedural steps to explain the underlying chemical principles that govern the resulting data. The protocols and interpretations described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical outcome.

Foundational Principles: Predicting the Mass Spectrum

A robust analytical method begins not with the instrument, but with a theoretical understanding of the target molecule. By predicting the key features of the mass spectrum, we establish a set of validation criteria before the first sample is even injected.

Molecular Formula and Monoisotopic Mass

The first step is to calculate the precise monoisotopic mass, which is fundamental for high-resolution mass spectrometry (HRMS) analysis.

-

Molecular Formula: C₇H₇BrN₂O₃

-

Monoisotopic Mass (using most abundant isotopes):

-

C: 7 x 12.000000 = 84.000000 Da

-

H: 7 x 1.007825 = 7.054775 Da

-

N: 2 x 14.003074 = 28.006148 Da

-

O: 3 x 15.994915 = 47.984745 Da

-

Br: Using ⁷⁹Br = 78.918337 Da

-

-

Calculated Monoisotopic Mass [M] : 245.9639 Da

The Trustworthiness Pillar: Bromine's Isotopic Signature

Nature provides a definitive internal validation for any bromine-containing compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[3] This results in a characteristic "doublet" or "M/M+2" peak pattern for the molecular ion, where two peaks of almost equal intensity are separated by two mass-to-charge (m/z) units.[4][5]

The presence of this 1:1 doublet is a non-negotiable feature in the spectrum. Its absence would immediately invalidate the peak as the molecular ion or indicate the sample is not what it is believed to be. This signature is the first and most crucial checkpoint in data interpretation.

| Ion Species | Isotope Used | Calculated Monoisotopic Mass (Da) | Expected m/z (for z=1) | Relative Abundance |

| [M]⁺ | ⁷⁹Br | 245.9639 | ~246 | ~100% |

| [M+2]⁺ | ⁸¹Br | 247.9619 | ~248 | ~98% |

Ionization Technique: The Rationale for Electrospray Ionization (ESI)

For a polar, functionalized molecule like this compound, Electrospray Ionization (ESI) is the superior choice. ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte during the ionization process.[6] This is critical for preserving the intact molecular ion, which is the anchor point for all subsequent structural analysis. Techniques like Electron Ionization (EI) would likely cause excessive, uncontrolled fragmentation, potentially preventing the observation of the molecular ion altogether. ESI is also perfectly suited for coupling with Liquid Chromatography (LC), which is the preferred separation method for this class of compounds.[7][8]

Experimental Protocol: A Validated LC-MS/MS Workflow

The following protocol is a robust starting point for the analysis. As a Senior Application Scientist, I stress that parameters should be optimized for the specific instrumentation in use.

Sample and Mobile Phase Preparation

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of ~1 µg/mL.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation ([M+H]⁺) in positive ion mode.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Instrumentation and Parameters

The analysis should be performed on a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) coupled to a UHPLC system.

| Parameter | Recommended Setting | Rationale & Expertise |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Reverse-phase chromatography provides excellent retention and peak shape for this moderately polar compound. |

| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column, balancing speed and efficiency. |

| Gradient | 5% B to 95% B over 5 min | A standard screening gradient to ensure elution of the analyte and any potential impurities. |

| Injection Vol. | 2 µL | Minimizes peak distortion while providing sufficient analyte for detection. |

| Ionization Mode | ESI Positive (+) | The pyrimidine nitrogens and ester carbonyl are readily protonated to form [M+H]⁺ ions. |

| Capillary Voltage | 3.5 - 4.0 kV | Optimizes the electrospray process for efficient ion generation. |

| Source Temp. | 120-150 °C | A moderate temperature to aid desolvation without causing thermal degradation. |

| Gas Temp. | 300-350 °C | Facilitates droplet evaporation to release gas-phase ions. |

| Scan Range | m/z 50 - 500 | A wide enough range to capture the molecular ion and all expected fragments. |

| MS/MS Energy | Ramped Collision Energy (e.g., 10-40 eV) | Using a range of collision energies ensures the capture of both low-energy (parent) and high-energy (daughter) fragments, providing a comprehensive fragmentation spectrum. |

Analytical Workflow Diagram

Caption: End-to-end workflow for the LC-MS/MS analysis.

Data Interpretation: Decoding the Fragmentation Pathway

The true power of mass spectrometry lies in tandem MS (MS/MS), where the protonated molecular ion ([M+H]⁺) is isolated and fragmented to reveal its structure. The fragmentation pattern is not random; it is governed by the principles of chemical stability.

The Protonated Molecular Ion Cluster

In positive ESI mode, the molecule will be protonated, giving an [M+H]⁺ ion.

-

Expected [M+H]⁺ (⁷⁹Br): 245.9639 + 1.0078 = 246.9717 m/z

-

Expected [M+H]⁺ (⁸¹Br): 247.9619 + 1.0078 = 248.9697 m/z

The first step is to locate this doublet at m/z ~247 and ~249 with a ~1:1 intensity ratio.

Key Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion at m/z 247/249 will proceed along predictable pathways driven by the loss of stable neutral molecules and the formation of stable fragment ions. Studies on the fragmentation of pyrimidine derivatives and esters guide these predictions.[9][10][11]

-

Loss of Ethylene (C₂H₄): A very common fragmentation pathway for ethyl esters is the loss of ethylene (28.03 Da) via a McLafferty-type rearrangement, leaving a carboxylic acid.

-

Loss of Ethoxy Radical (•OC₂H₅): While less common in ESI, the loss of the ethoxy radical (45.06 Da) can occur.

-

Loss of Carbon Monoxide (CO): Following the initial loss of ethylene, the resulting carboxylic acid can easily lose CO (27.99 Da). Cleavage of CO from heterocyclic rings is also a known fragmentation route.[12]

Predicted Major Fragments

| Precursor Ion (m/z) | Neutral Loss | Fragment m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Structure | Causality & Expertise |

| 247 / 249 | C₂H₄ (28.03 Da) | 219 / 221 | 5-bromo-6-hydroxypyrimidine-4-carboxylic acid | Energetically favorable rearrangement for ethyl esters. This is a high-probability primary fragment. |

| 219 / 221 | CO (27.99 Da) | 191 / 193 | 5-bromo-6-hydroxypyrimidine cation | Subsequent loss from the carboxylic acid intermediate. A common loss from cyclic structures. |

| 219 / 221 | H₂O (18.01 Da) | 201 / 203 | Dehydrated pyrimidine cation | Loss of water from the hydroxyl and carboxylic acid groups. |

| 247 / 249 | •OC₂H₅ (45.06 Da) | 202 / 204 | Pyrimidine acylium ion | Direct cleavage of the ester C-O bond, forming a stable acylium ion. |

Fragmentation Pathway Diagram

Caption: Predicted MS/MS fragmentation of the protonated molecule.

Conclusion: Synthesizing Data for Confident Characterization

The mass spectrometric analysis of this compound is a clear and robust process when approached with a foundational understanding of the molecule's chemical properties. The definitive confirmation of its identity rests on a synthesis of evidence:

-

Accurate Mass: The high-resolution mass of the protonated molecular ion must match the calculated value (246.9717 Da for ⁷⁹Br) within a narrow mass tolerance (e.g., < 5 ppm).

-

Isotopic Signature: The spectrum must display the characteristic M/M+2 doublet with a ~1:1 intensity ratio, confirming the presence of a single bromine atom.[4]

-

Logical Fragmentation: The MS/MS spectrum must show fragments corresponding to logical neutral losses from the parent structure, such as ethylene and carbon monoxide.

By following the workflow and interpretive logic outlined in this guide, researchers, scientists, and drug development professionals can achieve unambiguous characterization of this important chemical entity, ensuring the integrity and success of their scientific endeavors.

References

- Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from Chemguide.co.uk. [URL: https://www.chemguide.co.uk/analysis/masspec/mplus2.html]

- BenchChem. (2025). Application Notes and Protocols for the LC-MS Analysis of Pyrimidine Compounds. Retrieved from BenchChem. [URL: https://www.benchchem.com/application-notes/lc-ms-analysis-of-pyrimidine-compounds]

- Kertész, I., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Retrieved from PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6032912/]

- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from Chemistry Steps. [URL: https://www.chemistrysteps.com/isotopes-in-mass-spectrometry/]

- Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/06%3A_An_Overview_of_Organic_Reactions/6.04%3A_Isotope_Abundance]

- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from University of Calgary. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-ms.html]

- LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. Retrieved from LCGC International. [URL: https://www.chromatographyonline.com/view/interpretation-isotope-peaks-small-molecule-lc-ms]

- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service. Retrieved from Creative Proteomics. [URL: https://www.creative-proteomics.com/services/pyrimidine-biosynthesis-analysis-service.htm]

- ResearchGate. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. Retrieved from ResearchGate. [URL: https://www.researchgate.

- ResearchGate. (n.d.). Optimized MS/MS settings of pyrimidines and related metabolites. Retrieved from ResearchGate. [URL: https://www.researchgate.

- Molecules. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37175322/]

- BenchChem. (n.d.). Unraveling Mass Spectral Fragmentation: A Comparative Guide to 3-Bromopyridine and its Deuterated Analog. Retrieved from BenchChem. [URL: https://www.benchchem.

- BLD Pharm. (n.d.). 937614-43-2|this compound. Retrieved from BLD Pharm. [URL: https://www.bldpharm.com/products/937614-43-2.html]

- ResearchGate. (n.d.). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Retrieved from ResearchGate. [URL: https://www.researchgate.

- MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from MDPI. [URL: https://www.mdpi.com/1422-8599/2023/1/m1581]

- Wikipedia. (n.d.). Electrospray ionization. Retrieved from Wikipedia. [URL: https://en.wikipedia.

- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from Save My Exams. [URL: https://www.savemyexams.

- Frontiers. (n.d.). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Retrieved from Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.990422/full]

- Journal of Chemical and Pharmaceutical Research. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from jocpr.com. [URL: https://www.jocpr.

- PubChem. (n.d.). Ethyl 5-bromo-6-methylnicotinate. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/58170478]

- ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometric Observation of Oligomers in Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole. Retrieved from ResearchGate. [URL: https://www.researchgate.net/publication/228741349_Electrospray_Ionization_Mass_Spectrometric_Observation_of_Oligomers_in_Paal-Knorr_Synthesis_of_25-Dimethyl-1-phenylpyrrole]

- Molbase. (n.d.). ethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from Molbase. [URL: https://www.molbase.com/en/8004-9266.html]

- YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from YouTube. [URL: https://www.youtube.

- International Journal of Organic Chemistry. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from Scirp.org. [URL: https://www.scirp.org/html/2-1 organicchem20120100003_23851.htm]

- Chem-Impex. (n.d.). Ethyl 6-hydroxypyrimidine-4-carboxylate. Retrieved from Chem-Impex. [URL: https://www.chemimpex.com/products/06414]

- ChemWhat. (n.d.). This compound CAS#: 937614-43-2. Retrieved from ChemWhat. [URL: https://www.chemwhat.

- Asian Journal of Chemistry. (n.d.). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_4_40]

- SpectraBase. (n.d.). Ethyl 5-bromo-8-methoxycoumarin-3-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from SpectraBase. [URL: https://spectrabase.com/spectrum/1JSFcGS3Nxz]

- SpectraBase. (n.d.). Ethyl 5-bromo-3-(3-nitrophenyl)furan-2-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from SpectraBase. [URL: https://spectrabase.com/spectrum/7ONgK2YqIin]

Sources

- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. sphinxsai.com [sphinxsai.com]

- 10. article.sapub.org [article.sapub.org]

- 11. researchgate.net [researchgate.net]

- 12. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate in Modern Synthesis

For Immediate Release

In the intricate landscape of pharmaceutical and agrochemical research, the strategic selection of synthetic intermediates is paramount to the successful development of novel bioactive molecules. This technical guide delves into the core attributes of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate, a versatile heterocyclic building block whose unique structural features offer a confluence of reactivity and functionality. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, reactivity, and diverse applications as a pivotal intermediate.

Introduction: The Pyrimidine Scaffold in Bioactive Compound Design

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural foundation of numerous therapeutic agents and biologically active compounds.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. The inherent electronic properties and the ability to engage in various intermolecular interactions make pyrimidine derivatives privileged scaffolds in drug discovery.[1][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical determinants of pharmacokinetic and pharmacodynamic profiles.

This compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its constituent functional groups: the bromo substituent at the C5 position, the hydroxyl group at C6, and the ethyl carboxylate at C4. This trifecta of functionalities provides chemists with a versatile platform for molecular elaboration, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

Synthesis of this compound

While a direct, high-yield synthesis of this compound is not extensively documented in readily available literature, its synthesis can be logically deduced from established pyrimidine chemistry. A plausible and efficient synthetic strategy involves a multi-step sequence starting from readily accessible precursors.

A potential synthetic pathway could commence with the condensation of an appropriate three-carbon building block with urea or a urea equivalent, followed by functional group manipulations. A key challenge in the synthesis is the regioselective introduction of the bromine atom at the C5 position.

One conceivable approach, adapted from known syntheses of related pyrimidine-4-carboxylates, is outlined below. This proposed synthesis is designed to be a self-validating system, with each step based on well-established and reliable chemical transformations.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq).

-

Heat the reaction mixture at 120-130 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and remove the volatile components under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 6-hydroxypyrimidine-4-carboxylate

-

Dissolve the crude Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in a suitable solvent such as ethanol.

-

Add formamidine acetate (1.1 eq) and a base, for example, sodium ethoxide (1.1 eq), to the solution.

-

Reflux the reaction mixture for 4-6 hours. Monitor the formation of the pyrimidine ring by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid). The product may precipitate upon cooling or after partial removal of the solvent.

-

Collect the solid by filtration, wash with a cold solvent, and dry to obtain Ethyl 6-hydroxypyrimidine-4-carboxylate.

Step 3: Bromination to Yield this compound

-

Dissolve Ethyl 6-hydroxypyrimidine-4-carboxylate (1.0 eq) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) (1.05 eq), to the solution at room temperature. The use of a radical initiator like AIBN might be necessary for certain substrates.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC.

-

Quench the reaction by adding a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the final product, this compound.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound lies in the differential reactivity of its functional groups, which can be selectively addressed to build molecular complexity.

Reactivity of the Functional Groups

-

C5-Bromo Group: The bromine atom at the C5 position is a versatile handle for introducing a wide array of substituents via cross-coupling reactions. It is particularly amenable to Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This is a crucial feature for generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.

-

C6-Hydroxy Group: The hydroxyl group at the C6 position can exist in tautomeric equilibrium with its keto form (a pyrimidone). This group can be alkylated to form ethers, acylated to form esters, or converted to a leaving group (e.g., a chloro or triflate group) for subsequent nucleophilic substitution reactions. This allows for the introduction of various side chains that can modulate the biological activity and pharmacokinetic properties of the final compound.

-

C4-Ethyl Carboxylate Group: The ester functionality at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carboxylic acid derivatives. This position is often crucial for establishing key interactions with biological targets, such as hydrogen bonding.

The interplay of these functional groups allows for a modular and divergent synthetic approach, as illustrated in the following workflow diagram.

Caption: Synthetic diversification pathways for this compound.

Case Study: Application in the Synthesis of Kinase Inhibitors

While direct examples for the title compound are scarce, the utility of closely related 5-bromopyrimidine intermediates is well-documented in the synthesis of potent kinase inhibitors. For instance, the synthesis of CX-5011, a potent CK2 inhibitor, utilizes ethyl 5-bromopyrimidine-4-carboxylate as a key building block.[4] This highlights the importance of the 5-bromo-pyrimidine-4-carboxylate scaffold in accessing biologically relevant chemical space. The 6-hydroxy group in the title compound would offer an additional point of diversification for optimizing potency and selectivity against various kinase targets.

The general synthetic strategy often involves an initial cross-coupling reaction at the C5-bromo position to install a key pharmacophoric element, followed by modification of the C4 and C6 positions to fine-tune the molecule's properties.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 937614-43-2 |

| Molecular Formula | C₇H₇BrN₂O₃ |

| Molecular Weight | 247.05 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in common organic solvents |

Table 2: Summary of Potential Synthetic Transformations

| Position | Functional Group | Key Reactions | Potential Products |

| C5 | Bromo | Suzuki, Stille, Sonogashira, Buchwald-Hartwig | Arylated, alkylated, alkynylated, and aminated pyrimidines |

| C6 | Hydroxy | O-Alkylation, O-Acylation, Chlorination | Ethers, esters, 6-chloropyrimidines |

| C4 | Ethyl Carboxylate | Hydrolysis, Amidation | Carboxylic acids, amides |

Conclusion and Future Outlook

This compound represents a highly valuable and versatile synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its strategically positioned functional groups allow for a wide range of chemical transformations, enabling the efficient generation of diverse molecular libraries. The insights provided in this technical guide are intended to empower researchers to harness the full synthetic potential of this key building block in their quest for novel and effective bioactive compounds. As the demand for innovative chemical entities continues to grow, the strategic application of such well-designed intermediates will undoubtedly play a pivotal role in advancing chemical and biological sciences.

References

-

Synthesis of new 6-hydroxypyrimidine-4(3Н)-onе derivatives. ResearchGate. Published online August 7, 2020. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. Published online January 1, 2024. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Published online November 24, 2022. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Sciendo. Published online July 15, 2024. [Link]

-

Synthesis of new 6-hydroxypyrimidine-4(3Н)-onе derivatives. Semantic Scholar. Published online June 30, 2020. [Link]

-

Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. National Institutes of Health. Published online July 21, 2021. [Link]

- Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Published online June 25, 2021. [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Published online August 16, 2021. [Link]

- Substituted 4-hydroxypyrimidine-5-carboxamides.

- Process for preparing 4-hydroxypyrimidine.

-

Synthesis of 5-unsubstituted dihydropyrimidinone-4-carboxylates from deep eutectic mixtures. National Institutes of Health. Published online August 12, 2016. [Link]

-

Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. National Institutes of Health. Published online February 23, 2022. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. Published online August 10, 2022. [Link]

-

United States Patent. Google Patents. Accessed January 18, 2026. [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

United States Patent (19). Google Patents. Accessed January 18, 2026. [Link]

-

4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. National Institutes of Health. Published online May 1, 2022. [Link]

-

Design, synthesis, and evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as anti-HCC agents targeting Nur77. PubMed. Published online January 11, 2026. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. Published online August 3, 2012. [Link]

-

4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. Published online September 13, 2012. [Link]

-

(PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. Published online August 1, 2012. [Link]

-

(PDF) A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. ResearchGate. Published online August 8, 2025. [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Published online September 29, 2022. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate in Drug Discovery

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its inherent drug-like properties, such as metabolic stability and the ability to engage in various non-covalent interactions with biological targets, have made it a focal point in medicinal chemistry. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a versatile template for drug design.

This guide provides a comprehensive overview and detailed protocols for the derivatization of a key building block, ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate. This trifunctionalized scaffold offers three distinct points for chemical modification: the C5-bromo group, the C6-hydroxyl group, and the C4-ester. This versatility allows for the systematic exploration of chemical space to develop novel therapeutic agents. We will focus on three high-impact synthetic transformations: Suzuki-Miyaura cross-coupling at the C5 position, Buchwald-Hartwig amination at the C5 position, and O-alkylation of the C6-hydroxyl group.

Strategic Derivatization of this compound

The this compound scaffold is a valuable starting material for the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization. The reactivity of the C5-bromo and C6-hydroxyl groups can be selectively addressed to introduce a wide range of substituents.

Caption: Derivatization strategies for this compound.

I. C5-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds.[4] It is particularly well-suited for the arylation of heteroaryl halides, including bromopyrimidines.[5] This reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties at the C5 position, which can significantly influence the biological activity of the resulting compounds.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this process three times.

-

Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.

-

Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 5-aryl-6-hydroxypyrimidine-4-carboxylate.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 75-90 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 80-95 |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 85-98 |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.